

An In-depth Technical Guide to 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-4-nonanol

Cat. No.: B1265793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methyl-4-nonanol**, a tertiary alcohol with potential applications in various fields of chemical research and development. This document details its chemical identity, physicochemical properties, a proposed synthetic protocol, and an analytical methodology.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **4-Methyl-4-nonanol** are crucial for accurate documentation and communication in a research setting.

- IUPAC Name: 4-methylnonan-4-ol[1][2]
- Synonyms: A variety of synonyms are used to refer to this compound, including **4-Methyl-4-nonanol**, 4-Nonanol, 4-methyl-, and n-Pentyl methyl n-propyl carbinol.[1][3][4]
- CAS Registry Number: 23418-38-4[1][3]

Physicochemical Properties

A summary of the key quantitative data for **4-Methyl-4-nonanol** is presented in the table below. These properties are essential for designing experimental procedures and understanding the compound's behavior.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O	[3]
Molecular Weight	158.28 g/mol	[2][3]
IUPAC Standard InChI	InChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3	
IUPAC Standard InChIKey	GDCOAKPWVJCNGI-UHFFFAOYSA-N	
SMILES	<chem>CCCCC(C)(O)CCC</chem>	[4]
Topological Polar Surface Area	20.23 Å ²	[5]
XLogP3-AA (Predicted)	3.4	[2]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	6	[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Methyl-4-nonanol** are provided below.

This protocol describes a general procedure for the synthesis of **4-Methyl-4-nonanol** by the reaction of a Grignard reagent with a ketone. The Grignard reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols.

Materials:

- Magnesium turnings
- Iodine (crystal)
- 1-Bromobutane

- Anhydrous diethyl ether
- 2-Hexanone
- 1 M Hydrochloric acid (aqueous)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture.
 - In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings.

- Add a small crystal of iodine to activate the magnesium surface.
- Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
- Slowly add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
- Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with Ketone:
 - Dissolve 2-hexanone in anhydrous diethyl ether and add it to the dropping funnel.
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add the 2-hexanone solution to the stirred Grignard reagent. This reaction is exothermic.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
- Work-up and Extraction:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid to dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification:
 - The crude **4-Methyl-4-nonanol** can be purified by fractional distillation under reduced pressure.

This hypothetical protocol is based on standard methods for the analysis of volatile organic compounds and can be adapted for the quantification and identification of **4-Methyl-4-nonanol**.

Instrumentation:

- Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable for the separation of alcohols.

Sample Preparation:

- Prepare a stock solution of **4-Methyl-4-nonanol** in a suitable solvent (e.g., dichloromethane or methanol) at a known concentration.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
- If analyzing complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the sample concentration.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

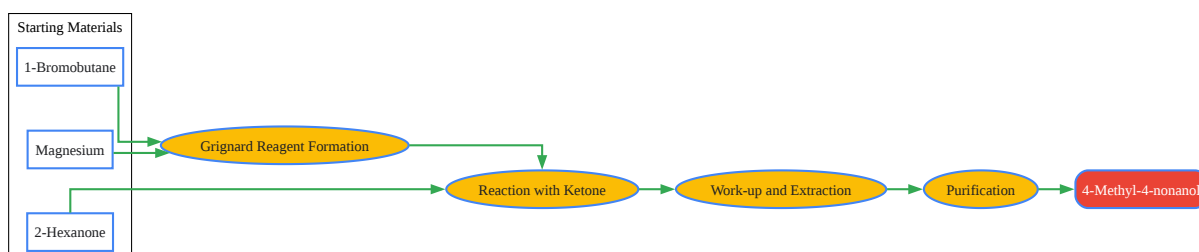
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

Data Analysis:

- Identify **4-Methyl-4-nonanol** by comparing its retention time and mass spectrum to that of a pure standard.
- Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflow for **4-Methyl-4-nonanol**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Methyl-4-nonanol** via Grignard reaction.

While **4-Methyl-4-nonanol** itself is not prominently featured in known biological signaling pathways, it belongs to a class of compounds (tertiary alcohols) that can have diverse biological activities. Further research is warranted to explore its potential pharmacological or toxicological profile. The methodologies and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methylnonan-4-ol | C₁₀H₂₂O | CID 90924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]
- 5. leah4sci.com [leah4sci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methyl-4-nonanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265793#4-methyl-4-nonanol-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com